An In-depth Technical Guide to the Properties of [(2-Methylphenyl)amino]acetic Acid
An In-depth Technical Guide to the Properties of [(2-Methylphenyl)amino]acetic Acid
Abstract
[(2-Methylphenyl)amino]acetic acid, systematically known as N-(o-tolyl)glycine, is a non-proteinogenic amino acid derivative that holds significant interest for researchers, scientists, and drug development professionals. As a member of the N-aryl glycine family, it serves as a versatile scaffold and synthetic intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of [(2-Methylphenyl)amino]acetic acid. It details a robust laboratory-scale synthesis protocol, discusses its potential biological activities based on the broader class of N-aryl glycines, and outlines its known applications. This document is intended to be a foundational resource for professionals engaged in the fields of organic synthesis, drug discovery, and chemical biology, offering both established data and field-proven insights to facilitate further research and development.
Introduction
N-aryl glycine scaffolds are of paramount importance in the realm of organic synthesis, serving as integral components in the creation of a wide array of molecules with diverse applications, from materials science to medicinal chemistry.[1] [(2-Methylphenyl)amino]acetic acid, a key member of this structural class, presents a unique combination of an aromatic ring, a secondary amine, and a carboxylic acid functionality. This arrangement provides multiple reactive sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.[1][2] The significance of phenylglycine-type amino acids is underscored by their occurrence in a variety of peptide natural products and their utility in medicinal chemistry.[3] This guide aims to consolidate the available technical information on [(2-Methylphenyl)amino]acetic acid, providing a reliable reference for its synthesis, characterization, and potential applications.
Chemical and Physical Properties
The fundamental properties of [(2-Methylphenyl)amino]acetic acid are summarized below, providing a baseline for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 2-((2-Methylphenyl)amino)acetic acid | N/A |
| Synonyms | N-(o-tolyl)glycine | [4] |
| CAS Number | 1538-47-2 | Inferred |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | N/A |
| Appearance | White solid | [4] |
| Melting Point | 134–136 °C | [4] |
| Boiling Point | Data not available | N/A |
| Solubility | The solubility of N-aryl glycines is influenced by both the hydrophobic aromatic ring and the hydrophilic amino acid moiety. While specific data for N-(o-tolyl)glycine is not readily available, it is expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions.[5] | N/A |
| pKa | The pKa values for N-(o-tolyl)glycine have not been experimentally determined. For comparison, the parent compound glycine has pKa values of approximately 2.34 (carboxyl group) and 9.60 (amino group).[6] The presence of the electron-donating methyl group on the phenyl ring may slightly alter these values. | N/A |
Chemical Structure
The chemical structure of [(2-Methylphenyl)amino]acetic acid is depicted below.
Caption: Chemical structure of [(2-Methylphenyl)amino]acetic acid.
Spectral Properties
Spectral data are crucial for the identification and characterization of [(2-Methylphenyl)amino]acetic acid. The following sections provide available spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of [(2-Methylphenyl)amino]acetic acid was recorded in DMSO-d₆ at 400 MHz.[4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.98 | Triplet | 7.7 | 2H | Ar-H |
| 6.53 | Triplet | 7.6 | 1H | Ar-H |
| 6.36 | Doublet | 7.9 | 1H | Ar-H |
| 3.83 | Singlet | N/A | 2H | -CH₂- |
| 2.09 | Singlet | N/A | 3H | -CH₃ |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of [(2-Methylphenyl)amino]acetic acid was recorded in DMSO-d₆ at 100 MHz.[4]
| Chemical Shift (δ) ppm | Assignment |
| 172.76 | C=O |
| 145.85 | Ar-C |
| 129.76 | Ar-C |
| 126.72 | Ar-C |
| 121.64 | Ar-C |
| 116.22 | Ar-C |
| 109.17 | Ar-C |
| 44.87 | -CH₂- |
| 17.47 | -CH₃ |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provides an accurate mass measurement.
Infrared (IR) Spectroscopy
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (secondary amine): Moderate band around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹
-
C-N stretch: Around 1200-1350 cm⁻¹
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region
Synthesis of [(2-Methylphenyl)amino]acetic Acid
A mild and efficient one-pot procedure has been developed for the synthesis of N-aryl glycines, including [(2-Methylphenyl)amino]acetic acid, from 2-chloro-N-aryl acetamides.[4] This method involves an intermolecular cyclization in the presence of copper(II) chloride dihydrate and potassium hydroxide, followed by cleavage of the resulting piperazine-2,5-dione intermediate.
Synthesis Workflow
Caption: Synthesis workflow for [(2-Methylphenyl)amino]acetic acid.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of N-aryl glycines.[4]
Step 1: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-toluidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2-methylphenyl)acetamide. The product can be purified by recrystallization if necessary.
Step 2: Synthesis of [(2-Methylphenyl)amino]acetic Acid
-
To a solution of 2-chloro-N-(2-methylphenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), add potassium hydroxide (1.1 mmol, 0.06 g) and copper(II) chloride dihydrate (1.1 mmol, 0.18 g).[4]
-
Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes. The reaction proceeds through the formation of a 1,4-bis(2-methylphenyl)piperazine-2,5-dione intermediate.[4]
-
After the initial reflux, add an excess of ethanolic potassium hydroxide solution to the same reaction flask.
-
Continue to reflux the mixture until the piperazine-2,5-dione intermediate is completely cleaved, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford [(2-Methylphenyl)amino]acetic acid as a white solid.[4]
Biological Activity and Applications
While specific pharmacological studies on [(2-Methylphenyl)amino]acetic acid are limited, the broader class of N-aryl glycines and their derivatives are known for their biological properties and low toxicity.[4] They serve as important intermediates in the synthesis of various biologically active compounds.
Role as a Synthetic Intermediate
N-aryl glycines are valuable precursors in the synthesis of non-proteinogenic α-amino acids, which are crucial components in the development of novel pharmaceuticals.[1] Their structural framework is found in molecules with a range of biological activities, including:
-
Modulators of Metabotropic Glutamate Receptors (mGluRs): Phenylglycine analogs have been investigated for their activity as modulators of mGluRs, which are involved in a variety of neurological processes.[1]
-
Antiviral and Anti-inflammatory Agents: N-phenylglycine is a key intermediate in the synthesis of certain antiviral and anti-inflammatory drugs.[7]
-
Peptidomimetics: The N-substituted glycine backbone is a core component of peptoids, which are a class of peptide mimics that are resistant to proteolytic degradation and have applications in drug discovery and materials science.[8]
Potential Research Applications
Given its structure, [(2-Methylphenyl)amino]acetic acid can be explored as a starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of the o-methyl group can influence the conformational preferences of the molecule and its derivatives, potentially leading to altered binding affinities and selectivities for biological targets compared to unsubstituted N-phenylglycine. Researchers can utilize this compound to generate libraries of novel structures for screening in various biological assays, including those related to neuroscience, inflammation, and infectious diseases.
Safety and Handling
A specific Safety Data Sheet (SDS) for [(2-Methylphenyl)amino]acetic acid is not widely available. However, based on the hazard information for related N-aryl glycines, the following precautions should be taken:
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]
Conclusion
[(2-Methylphenyl)amino]acetic acid is a valuable and versatile chemical entity with a range of properties that make it a useful tool for chemical synthesis and drug discovery. This technical guide has provided a comprehensive overview of its known chemical, physical, and spectral properties, a detailed synthesis protocol, and a discussion of its potential biological relevance. While further research is needed to fully elucidate its specific biological activities and pharmacological profile, the information presented herein serves as a solid foundation for researchers and scientists to build upon in their exploration of this and related N-aryl glycine derivatives.
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